

Application Notes and Protocols: 2-Bromo-1-(bromomethyl)-4-nitrobenzene in Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromo-1-(bromomethyl)-4-nitrobenzene

Cat. No.: B1283033

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2-Bromo-1-(bromomethyl)-4-nitrobenzene** as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutically relevant scaffolds. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its use in the laboratory.

Overview of Synthetic Applications

2-Bromo-1-(bromomethyl)-4-nitrobenzene is a valuable bifunctional building block in organic synthesis. The presence of two distinct reactive sites, a benzylic bromide and an aryl bromide, allows for selective and sequential transformations. The electron-withdrawing nitro group activates the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions.

The primary applications of this intermediate include:

- **Synthesis of Heterocyclic Compounds:** It serves as a key precursor for the synthesis of various nitrogen and sulfur-containing heterocycles, such as quinazolines and benzothiazines, which are prevalent motifs in many biologically active molecules.

- Introduction of a Linker Moiety in Drug Discovery: The reactive nature of the benzylic bromide makes it suitable for introducing a 2-bromo-4-nitrophenylmethyl linker into molecules of interest, a common strategy in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).
- Precursor for Kinase Inhibitor Scaffolds: Following functionalization and reduction of the nitro group, the resulting aniline derivatives can be elaborated into various kinase inhibitor scaffolds.

Experimental Protocols

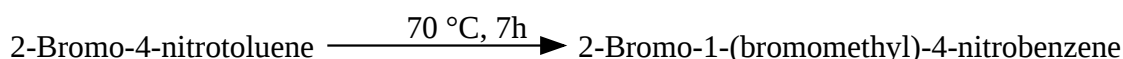
Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

A common method for the synthesis of **2-Bromo-1-(bromomethyl)-4-nitrobenzene** involves the radical bromination of 2-bromo-4-nitrotoluene.

Protocol 1: Radical Bromination of 2-Bromo-4-nitrotoluene[1]

- Reaction Scheme:

N-Bromosuccinimide (NBS)
AIBN, CCl₄



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Caption: Synthesis of **2-Bromo-1-(bromomethyl)-4-nitrobenzene**.

- Materials:
 - 2-Bromo-4-nitrotoluene
 - N-Bromosuccinimide (NBS)
 - 2,2'-Azobis(isobutyronitrile) (AIBN)

- Carbon tetrachloride (CCl₄)
- Chloroform (CHCl₃)
- Hexane
- Ethyl acetate
- Procedure:
 - In a round-bottom flask, dissolve 2-bromo-4-nitrotoluene (1.08 g, 5.00 mmol) and N-bromosuccinimide (908 mg, 5.10 mmol) in carbon tetrachloride (15 mL).
 - Add α,α'-azobisisobutyronitrile (AIBN) (28 mg) as a radical initiator.
 - Stir the reaction mixture at 70 °C for 3 hours.
 - Add additional AIBN (82 mg) in portions over 4 hours while maintaining the temperature at 70 °C.
 - After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
 - Dilute the reaction mixture with chloroform and filter to remove the succinimide byproduct.
 - Concentrate the filtrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent to afford **2-bromo-1-(bromomethyl)-4-nitrobenzene**.
- Quantitative Data:

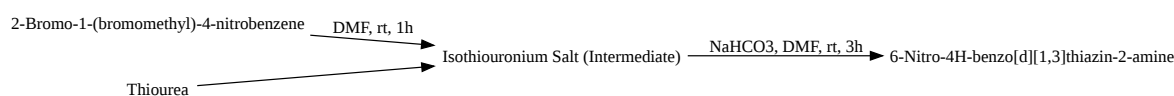
Parameter	Value	Reference
Yield	33%	[1]
¹ H-NMR (CDCl ₃)	δ 4.62 (s, 2H), 7.65 (d, J=8.4Hz, 1H), 8.17 (dd, J=8.4, 2.2Hz, 1H), 8.46 (d, J=2.2Hz, 1H)	[1]

Application in Heterocycle Synthesis

2-Bromo-1-(bromomethyl)-4-nitrobenzene can be utilized in a sequential SN₂-S_NAr reaction with thiourea to construct the benzothiazine scaffold.

Protocol 2: Synthesis of 6-Nitro-4H-benzo[d][2,3]thiazin-2-amine (Adapted from a similar reaction with 2-fluoro-5-nitrobenzyl bromide)^[4]

- Reaction Scheme:



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Caption: Synthesis of a Benzothiazine Derivative.

- Materials:
 - 2-Bromo-1-(bromomethyl)-4-nitrobenzene**
 - Thiourea
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Sodium bicarbonate (NaHCO₃)
 - Distilled water
 - Ethanol
- Procedure:
 - To a stirred solution of thiourea (1.6 g, 21 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add **2-bromo-1-(bromomethyl)-4-nitrobenzene** (6.2 g, 21 mmol).

- Stir the reaction mixture for 1 hour at room temperature.
- Add powdered sodium bicarbonate (1.8 g, 21 mmol) to the solution and continue stirring for an additional 3 hours.
- Quench the reaction by adding 150 mL of distilled water and stir for 30 minutes to precipitate the product.
- Collect the bright yellow solid by filtration.
- The crude product can be recrystallized from absolute ethanol for further purification.
- Quantitative Data (for the analogous reaction):

Parameter	Value	Reference
Yield	80%	[4]
Melting Point	228-230 °C	[4]

While a direct protocol using **2-Bromo-1-(bromomethyl)-4-nitrobenzene** for quinazoline synthesis was not found, a general approach involves the reaction of a 2-aminobenzonitrile derivative with an aldehyde. The title compound can be converted to the corresponding 2-amino-5-nitrobenzyl cyanide, which can then be used in such a synthesis.

Conceptual Workflow for Quinazoline Synthesis:



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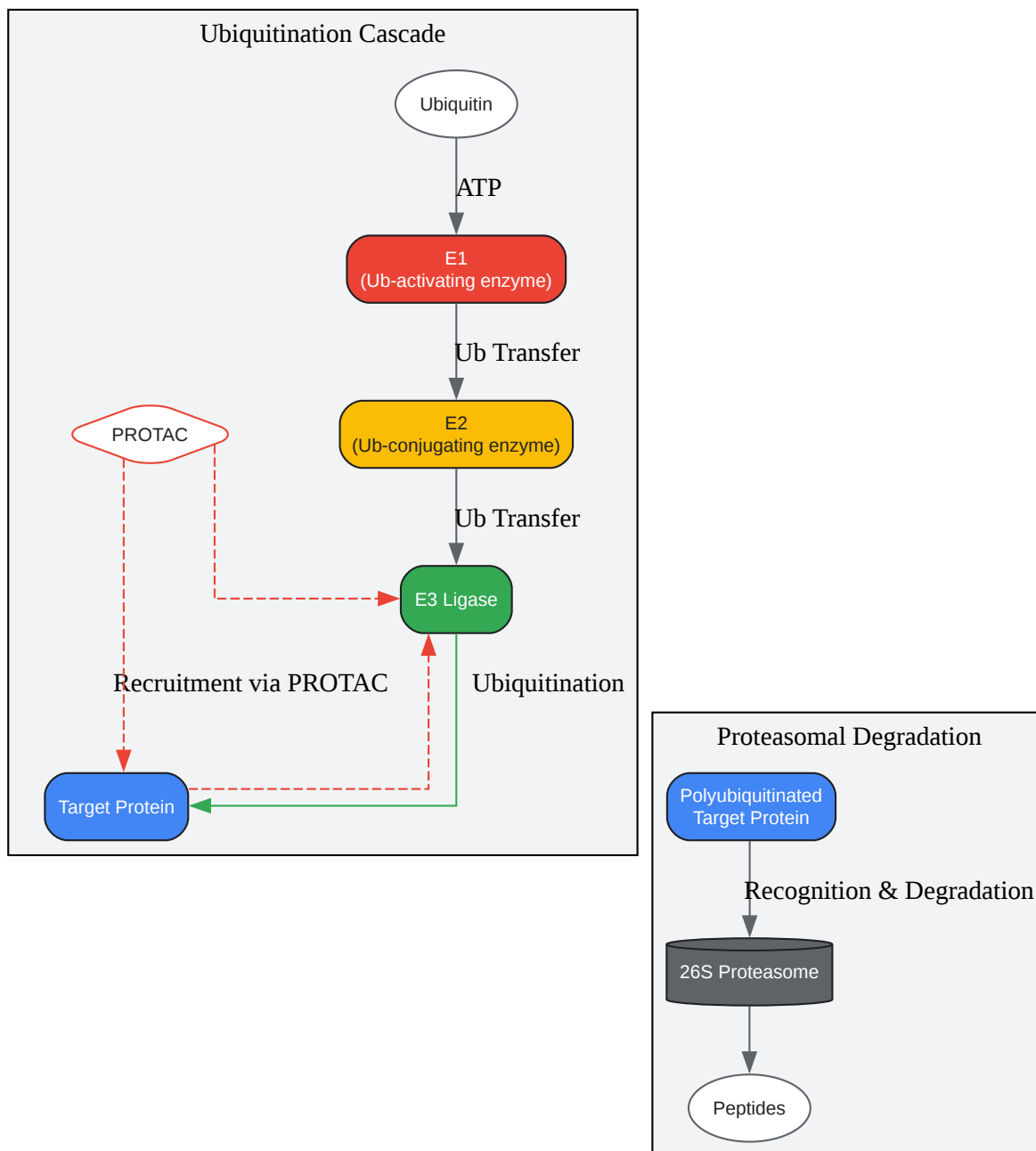
Caption: Conceptual workflow for quinazoline synthesis.

Application in Drug Development

PROTACs and the Ubiquitin-Proteasome System

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. **2-Bromo-1-(bromomethyl)-4-nitrobenzene** can serve as a precursor to a linker component. The PROTAC directs the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

Ubiquitin-Proteasome Pathway:



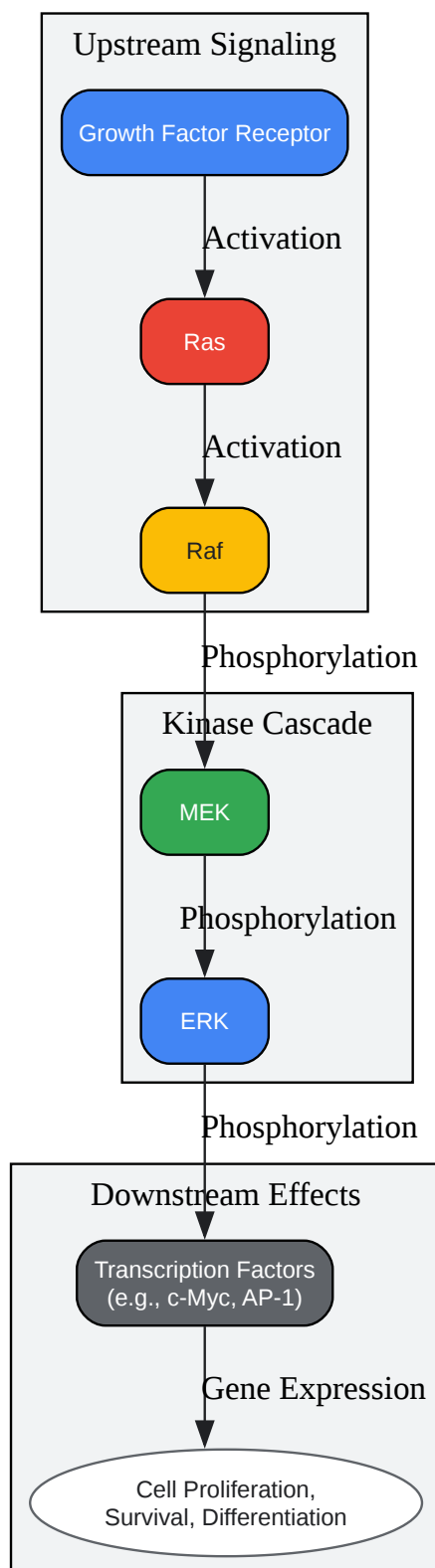
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Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Kinase Inhibitors and the MAPK Signaling Pathway

Derivatives of **2-Bromo-1-(bromomethyl)-4-nitrobenzene** can be used to synthesize kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.

MAPK/ERK Signaling Pathway:



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Caption: Simplified MAPK/ERK Signaling Pathway.

Safety Information

2-Bromo-1-(bromomethyl)-4-nitrobenzene is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

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